Ethyl 2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate
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Overview
Description
Ethyl 2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate is a useful research compound. Its molecular formula is C23H25N3O4 and its molecular weight is 407.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Potential Applications
Synthesis of Spiropiperidine Lactam Inhibitors : A study details the synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors, highlighting a streamlined synthesis process that may have implications for developing new inhibitors with potential therapeutic applications. The synthetic strategy could be relevant for the synthesis of structurally related compounds, including Ethyl 2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate, offering insights into novel synthetic routes and potential pharmacological targets (Huard et al., 2012).
Antituberculosis Activity of Thiazole-Aminopiperidine Hybrids : Another relevant study involves the design and synthesis of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. This research provides a framework for the development of new compounds that could be used in the fight against tuberculosis, showcasing the versatility of related chemical frameworks in addressing critical public health challenges (Jeankumar et al., 2013).
Development of Novel Ligands : Research on novel spiropiperidines as highly potent and subtype-selective σ-receptor ligands presents a promising avenue for the development of new therapeutic agents targeting σ-receptors. These findings highlight the potential medical applications of spiropiperidine derivatives in modulating receptor activities, which could lead to the development of new treatments for diseases associated with these receptors (Maier & Wünsch, 2002).
Antimicrobial and Antioxidant Properties : The synthesis and characterization of a novel pyrazole derivative, Ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, and its evaluation for antioxidant susceptibilities suggest potential applications in developing compounds with antioxidant properties. This research underscores the potential of such chemical structures in contributing to the study of compounds with health-promoting properties (Naveen et al., 2021).
Mechanism of Action
Spiro compounds
The term “spiro” in the name of the compound refers to its spirocyclic structure, which is a type of chemical compound that has two or more rings that share only one atom .
Benzopyrazoles
This compound contains a benzopyrazole moiety, which is a class of organic compounds containing a benzene fused to a pyrazole. Benzopyrazoles and their derivatives have been found to exhibit a wide range of biological activities .
Oxazines
Oxazines are heterocyclic compounds containing one oxygen and one nitrogen atom in a double-bonded six-membered ring. They are involved in a wide range of biological activities .
Piperidines
Piperidines are a class of organic compounds that contain a six-membered ring with one nitrogen atom. They are a key structural motif in many pharmaceuticals and alkaloids .
Properties
IUPAC Name |
ethyl 2-(2-hydroxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-2-29-22(28)25-13-11-23(12-14-25)26-19(17-8-4-6-10-21(17)30-23)15-18(24-26)16-7-3-5-9-20(16)27/h3-10,19,27H,2,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLBRUHWARGUQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC=CC=C4O)C5=CC=CC=C5O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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